molecular formula C16H24ClN3O3 B12444095 Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride

Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B12444095
M. Wt: 341.83 g/mol
InChI Key: YFGJDRSOEVDTNY-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is a chemical compound with the molecular formula C14H19N3O3. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE typically involves the reaction of ethyl piperazine-1-carboxylate with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-(PHENYLCARBAMOYL)ETHYL]PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is unique due to its specific structural features, which allow for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C16H24ClN3O3

Molecular Weight

341.83 g/mol

IUPAC Name

ethyl 4-(3-anilino-3-oxopropyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H23N3O3.ClH/c1-2-22-16(21)19-12-10-18(11-13-19)9-8-15(20)17-14-6-4-3-5-7-14;/h3-7H,2,8-13H2,1H3,(H,17,20);1H

InChI Key

YFGJDRSOEVDTNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2.Cl

Origin of Product

United States

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